![molecular formula C6HBrClF3O2S B6302828 3-Bromo-2,4,6-trifluoro-benzenesulfonyl chloride CAS No. 2154410-88-3](/img/structure/B6302828.png)
3-Bromo-2,4,6-trifluoro-benzenesulfonyl chloride
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Description
Synthesis Analysis
The synthesis pathway for 3-Bromo-2,4,6-trifluoro-benzenesulfonyl chloride involves the introduction of a bromine atom and three fluorine atoms onto a benzenesulfonyl chloride molecule. The reaction steps include:- Fluorination of 3-bromo-2-chlorobenzenesulfonyl chloride with fluorine gas in the presence of a catalyst such as antimony pentafluoride to form this compound.
Molecular Structure Analysis
The molecular formula of this compound is C6HBrClF3O2S . Its molecular weight is 309.49 g/mol .Chemical Reactions Analysis
This compound has been used extensively in the synthesis of a variety of compounds, including heterocyclic compounds, pharmaceuticals, dyes, and polymers. It has also been used in the synthesis of amino acids and peptides.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 309.49 g/mol . More detailed properties such as boiling point, melting point, and density are not available in the retrieved sources.Mechanism of Action
The mechanism of action of 3-Bromo-2,4,6-trifluoro-benzenesulfonyl chloride involves the nucleophilic substitution of bromine on the trifluorobenzene sulfonyl chloride. This reaction produces a mixture of 3-bromo-2,4,6-trifluorobenzene sulfonyl chloride and 2,4,6-trifluorobenzene sulfonyl bromide.
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It causes severe skin burns and eye damage, and may cause respiratory irritation . It is recommended to not breathe dust/fume/gas/mist/vapors/spray, and to wear protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
3-bromo-2,4,6-trifluorobenzenesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6HBrClF3O2S/c7-4-2(9)1-3(10)6(5(4)11)14(8,12)13/h1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFYBTMZFHCBXPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1F)Br)F)S(=O)(=O)Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6HBrClF3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.49 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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